molecular formula C24H26N4O3S2 B3309308 N-(4-acetamidophenyl)-2-((4-(2-((4-isopropylphenyl)amino)-2-oxoethyl)thiazol-2-yl)thio)acetamide CAS No. 941937-30-0

N-(4-acetamidophenyl)-2-((4-(2-((4-isopropylphenyl)amino)-2-oxoethyl)thiazol-2-yl)thio)acetamide

Cat. No. B3309308
CAS RN: 941937-30-0
M. Wt: 482.6 g/mol
InChI Key: BPCFWSQKJGDTQH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-acetamidophenyl)-2-((4-(2-((4-isopropylphenyl)amino)-2-oxoethyl)thiazol-2-yl)thio)acetamide is a useful research compound. Its molecular formula is C24H26N4O3S2 and its molecular weight is 482.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality N-(4-acetamidophenyl)-2-((4-(2-((4-isopropylphenyl)amino)-2-oxoethyl)thiazol-2-yl)thio)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-acetamidophenyl)-2-((4-(2-((4-isopropylphenyl)amino)-2-oxoethyl)thiazol-2-yl)thio)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

The primary target of this compound, also known as F2335-0215, is plasma kallikrein . Plasma kallikrein is a serine protease that plays a crucial role in the contact activation pathway, which is involved in inflammation and coagulation .

Mode of Action

F2335-0215 is a monoclonal antibody that inhibits the enzymatic activity of plasma kallikrein . It binds to plasma kallikrein with high affinity and selectivity . This specific interaction prevents plasma kallikrein from cleaving high molecular weight kininogen to release bradykinin , a potent vasodilator.

Biochemical Pathways

By inhibiting plasma kallikrein, F2335-0215 prevents the overproduction of bradykinin . Bradykinin is a vasoactive peptide that increases vascular permeability, leading to the leakage of fluid into surrounding tissues and causing swelling and pain . Therefore, the inhibition of plasma kallikrein by F2335-0215 disrupts this pathway and prevents the symptoms associated with conditions such as hereditary angioedema .

Pharmacokinetics

F2335-0215 has been designed to have a long circulating half-life . It contains a YTE (M252Y/S254T/T256E) modification in the fragment crystallizable (Fc) domain, which enhances pH-dependent neonatal Fc receptor binding . This results in a prolonged half-life in vivo, with a single subcutaneous dose of F2335-0215 predicted to be active in patients for 3 months or longer .

Result of Action

The inhibition of plasma kallikrein by F2335-0215 leads to a decrease in the production of bradykinin . This can prevent the onset of symptoms such as swelling and pain in conditions like hereditary angioedema . As a result, F2335-0215 has the potential to be a long-term preventative therapy for such conditions .

Action Environment

The action of F2335-0215 is influenced by various environmental factors. For instance, the pH-dependent binding to the neonatal Fc receptor contributes to its extended half-life . .

properties

IUPAC Name

2-[2-[2-(4-acetamidoanilino)-2-oxoethyl]sulfanyl-1,3-thiazol-4-yl]-N-(4-propan-2-ylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N4O3S2/c1-15(2)17-4-6-19(7-5-17)26-22(30)12-21-13-32-24(28-21)33-14-23(31)27-20-10-8-18(9-11-20)25-16(3)29/h4-11,13,15H,12,14H2,1-3H3,(H,25,29)(H,26,30)(H,27,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPCFWSQKJGDTQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)NC(=O)CC2=CSC(=N2)SCC(=O)NC3=CC=C(C=C3)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

482.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-acetamidophenyl)-2-((4-(2-((4-isopropylphenyl)amino)-2-oxoethyl)thiazol-2-yl)thio)acetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(4-acetamidophenyl)-2-((4-(2-((4-isopropylphenyl)amino)-2-oxoethyl)thiazol-2-yl)thio)acetamide
Reactant of Route 2
Reactant of Route 2
N-(4-acetamidophenyl)-2-((4-(2-((4-isopropylphenyl)amino)-2-oxoethyl)thiazol-2-yl)thio)acetamide
Reactant of Route 3
Reactant of Route 3
N-(4-acetamidophenyl)-2-((4-(2-((4-isopropylphenyl)amino)-2-oxoethyl)thiazol-2-yl)thio)acetamide
Reactant of Route 4
Reactant of Route 4
N-(4-acetamidophenyl)-2-((4-(2-((4-isopropylphenyl)amino)-2-oxoethyl)thiazol-2-yl)thio)acetamide
Reactant of Route 5
Reactant of Route 5
N-(4-acetamidophenyl)-2-((4-(2-((4-isopropylphenyl)amino)-2-oxoethyl)thiazol-2-yl)thio)acetamide
Reactant of Route 6
Reactant of Route 6
N-(4-acetamidophenyl)-2-((4-(2-((4-isopropylphenyl)amino)-2-oxoethyl)thiazol-2-yl)thio)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.